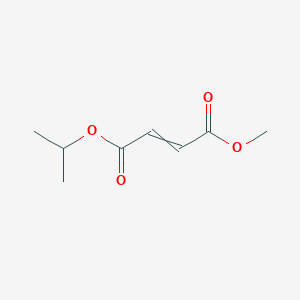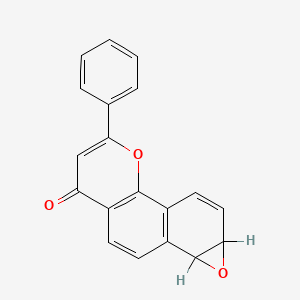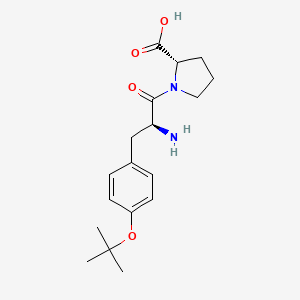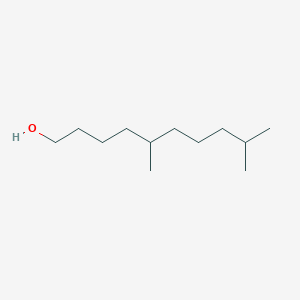![molecular formula C14H11Cl2NO2 B14419937 1-Chloro-4-[1-(4-chlorophenyl)-2-nitroethyl]benzene CAS No. 85078-25-7](/img/structure/B14419937.png)
1-Chloro-4-[1-(4-chlorophenyl)-2-nitroethyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-[1-(4-chlorophenyl)-2-nitroethyl]benzene is an organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a benzene ring substituted with chlorine and a nitroethyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Vorbereitungsmethoden
The synthesis of 1-Chloro-4-[1-(4-chlorophenyl)-2-nitroethyl]benzene typically involves multi-step organic reactions. One common synthetic route includes the nitration of 1-chloro-4-ethylbenzene followed by chlorination. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and chlorine gas for chlorination . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Chloro-4-[1-(4-chlorophenyl)-2-nitroethyl]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenols or ethers.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and nucleophiles like hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-[1-(4-chlorophenyl)-2-nitroethyl]benzene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-[1-(4-chlorophenyl)-2-nitroethyl]benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chlorine atoms can undergo nucleophilic substitution. These interactions can lead to various biochemical effects, depending on the specific molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-[1-(4-chlorophenyl)-2-nitroethyl]benzene can be compared with similar compounds such as:
1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene: This compound has a similar structure but lacks the nitro group, which affects its reactivity and applications.
1-Chloro-4-(phenylethynyl)benzene: This compound contains an ethynyl group instead of a nitroethyl group, leading to different chemical properties and uses.
Eigenschaften
CAS-Nummer |
85078-25-7 |
|---|---|
Molekularformel |
C14H11Cl2NO2 |
Molekulargewicht |
296.1 g/mol |
IUPAC-Name |
1-chloro-4-[1-(4-chlorophenyl)-2-nitroethyl]benzene |
InChI |
InChI=1S/C14H11Cl2NO2/c15-12-5-1-10(2-6-12)14(9-17(18)19)11-3-7-13(16)8-4-11/h1-8,14H,9H2 |
InChI-Schlüssel |
YCYLZTLPDSKRCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C[N+](=O)[O-])C2=CC=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


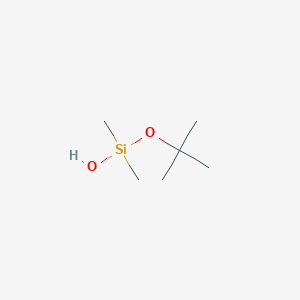
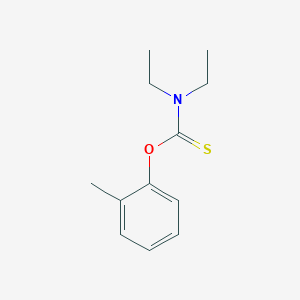
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methylpyridinium bromide](/img/structure/B14419866.png)
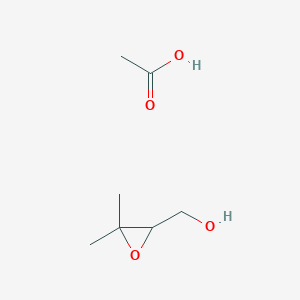
![3,5-Dichloro-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B14419896.png)


![1-[Diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea](/img/structure/B14419919.png)
![1-[(Naphthalen-1-yl)methyl]-5-oxo-L-proline](/img/structure/B14419921.png)
![Benzoic acid, 2-[[4-chloro-6-[[8-hydroxy-3,6-disulfo-7-[(1-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]amino]-1,3,5-triazin-2-yl]amino]-5-sulfo-(sodium salt](/img/structure/B14419927.png)
